(2-Chloropyridin-4-yl)-(2-methyl-1,2,3,4-tetrahydro-1,5-benzodiazepin-5-yl)methanone
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Overview
Description
This compound is a derivative of benzodiazepine, a class of psychoactive drugs, and pyridine, a basic heterocyclic organic compound. Benzodiazepines are known for their sedative, hypnotic (sleep-inducing), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties . Pyridine is a basic heterocyclic organic compound similar to benzene and pyrrole but with one CH group replaced by a nitrogen atom .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the benzodiazepine core, possibly through a condensation reaction, followed by the attachment of the pyridine ring. Unfortunately, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzodiazepine core, which is a fused benzene and diazepine ring, and a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms .Chemical Reactions Analysis
As a benzodiazepine derivative, this compound might undergo reactions typical for this class of compounds, such as hydrolysis under acidic or basic conditions. The pyridine ring might undergo electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Some general properties might include a relatively high molecular weight and the presence of polar functional groups, which could result in the compound being relatively soluble in polar solvents .Scientific Research Applications
Synthesis and Structural Analysis
Organic compounds similar to "(2-Chloropyridin-4-yl)-(2-methyl-1,2,3,4-tetrahydro-1,5-benzodiazepin-5-yl)methanone" are often subjects of synthetic and structural studies. For instance, research on boric acid ester intermediates with benzene rings involves multi-step substitution reactions to obtain the title compounds. These compounds are then analyzed using techniques like FTIR, NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction to confirm their structures (Huang et al., 2021). Such detailed structural analyses provide insights into the physicochemical properties of the compounds, which are essential for their potential applications in various fields.
Novel Derivatives Synthesis
The synthesis of novel pyrido[1,2-b][2,4]benzodiazepine derivatives showcases the innovative approaches to creating complex organic molecules (Kovtunenko et al., 2012). These methodologies can be applied to synthesize and study compounds like "this compound," potentially leading to new pharmacological agents or materials with unique properties.
Antimicrobial Activity Studies
Research on new pyridine derivatives demonstrates the antimicrobial potential of complex organic molecules. These studies involve the synthesis of compounds followed by in vitro screening for activity against various bacterial and fungal strains, revealing the potential of such compounds in developing new antimicrobial agents (Patel et al., 2011).
Molecular Docking and Activity Prediction
Molecular docking studies of 1,3-oxazole clubbed pyridyl-pyrazolines as anticancer and antimicrobial agents highlight the use of computational methods to predict the biological activity of novel compounds. These studies provide insights into the potential interactions between the synthesized molecules and target proteins, aiding in the design of more effective drugs (Katariya et al., 2021).
Mechanism of Action
The mechanism of action would depend on the specific biological targets of this compound. Benzodiazepines typically act by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA_A receptor, resulting in sedative, hypnotic (sleep-inducing), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties .
Safety and Hazards
Like all chemicals, handling this compound would require appropriate safety measures. It’s important to avoid inhalation, ingestion, or direct contact with the skin or eyes. In case of accidental exposure, appropriate first aid measures should be taken, including rinsing the eyes or skin with water and seeking medical attention if necessary .
Future Directions
Properties
IUPAC Name |
(2-chloropyridin-4-yl)-(2-methyl-1,2,3,4-tetrahydro-1,5-benzodiazepin-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O/c1-11-7-9-20(14-5-3-2-4-13(14)19-11)16(21)12-6-8-18-15(17)10-12/h2-6,8,10-11,19H,7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQLXAYJXDOREEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C2=CC=CC=C2N1)C(=O)C3=CC(=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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